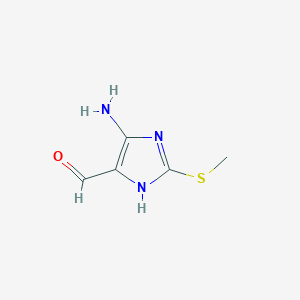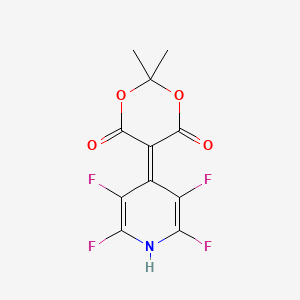
Benzoic acid, 2-((4-(bis(2-chloroethyl)amino)phenyl)azo)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-((4-(bis(2-chloroethyl)amino)phenyl)azo)- is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzoic acid moiety linked to a bis(2-chloroethyl)amino group through an azo linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((4-(bis(2-chloroethyl)amino)phenyl)azo)- typically involves the following steps:
Formation of the Azo Linkage: The initial step involves the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage.
Introduction of the Bis(2-chloroethyl)amino Group: The bis(2-chloroethyl)amino group is introduced through a nucleophilic substitution reaction, where a suitable precursor reacts with 2-chloroethylamine under controlled conditions.
Final Assembly: The final step involves the condensation of the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-((4-(bis(2-chloroethyl)amino)phenyl)azo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions, resulting in the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can react with the bis(2-chloroethyl)amino group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce aromatic amines.
Scientific Research Applications
Benzoic acid, 2-((4-(bis(2-chloroethyl)amino)phenyl)azo)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific cellular pathways.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2-((4-(bis(2-chloroethyl)amino)phenyl)azo)- involves its interaction with molecular targets and pathways within cells. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of specific enzymes or disruption of cellular processes. This compound may also induce oxidative stress and apoptosis in cancer cells, contributing to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-(bis(2-chloroethyl)amino)-: Similar structure but lacks the azo linkage.
Benzoic acid, 2-((4-(bis(2-chloroethyl)amino)phenyl)hydrazono)-: Contains a hydrazone group instead of an azo group.
Benzoic acid, 2-((4-(bis(2-chloroethyl)amino)phenyl)nitroso)-: Contains a nitroso group instead of an azo group.
Uniqueness
Benzoic acid, 2-((4-(bis(2-chloroethyl)amino)phenyl)azo)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the azo linkage and the bis(2-chloroethyl)amino group makes it a versatile compound for various applications.
Properties
CAS No. |
40136-87-6 |
|---|---|
Molecular Formula |
C17H17Cl2N3O2 |
Molecular Weight |
366.2 g/mol |
IUPAC Name |
2-[[4-[bis(2-chloroethyl)amino]phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C17H17Cl2N3O2/c18-9-11-22(12-10-19)14-7-5-13(6-8-14)20-21-16-4-2-1-3-15(16)17(23)24/h1-8H,9-12H2,(H,23,24) |
InChI Key |
UZVFCQFALGLBHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N=NC2=CC=C(C=C2)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B12814986.png)





![(1Z,6Z,11Z,16Z)-4,9,14,19-tetrabromo-3,10,13,20-tetrathiapentacyclo[15.3.0.02,6.07,11.012,16]icosa-1,4,6,8,11,14,16,18-octaene](/img/structure/B12815032.png)




![Oxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide, N-[(2,4-difluorophenyl)methyl]-2,3,5,7,11,11a-hexahydro-6-hydroxy-3-methyl-5,7-dioxo-, (3S,11aR)-;Oxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxamide, N-[(2,4-difluorophenyl)methyl]-2,3,5,7,11,11a-hexahydro-6-hydroxy-3-methyl-5,7-dioxo-, (3S,11aR)-](/img/structure/B12815065.png)
![2-(Dimethylamino)-1H-benzo[d]imidazole-4,5-diol](/img/structure/B12815067.png)
